Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound features a complex structure that includes a benzo[b]thiophene core, which is known for its biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the carbamoyl groups: This step often involves the use of isocyanates or carbamoyl chlorides under controlled conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzoate ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoate derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology and Medicine:
Drug Design: The benzo[b]thiophene core is a pharmacophore in many biologically active molecules, making this compound a potential lead in drug discovery.
Antimicrobial Agents: Preliminary studies suggest it may exhibit antimicrobial properties.
Industry:
Polymer Science: It can be used in the synthesis of specialty polymers with specific electronic properties.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene core can mimic natural substrates, allowing it to inhibit or activate biological pathways. The carbamoyl groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate: can be compared to other benzo[b]thiophene derivatives like:
Uniqueness:
- The specific substitution pattern and functional groups in this compound confer unique electronic properties and biological activity, distinguishing it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons
Properties
IUPAC Name |
methyl 4-[[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-4-9-14-15(10-11)27-19(16(14)18(24)21-2)22-17(23)12-5-7-13(8-6-12)20(25)26-3/h5-8,11H,4,9-10H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVTXSJJVAVXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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